Colistin, also known as polymyxin E, is a polypeptide antibiotic belonging to the polymyxin family. [] It is produced by certain strains of Bacillus polymyxa subspecies colistinus. [] Colistin is categorized as a cationic detergent-like polypeptide antibiotic. [] In scientific research, colistin serves as a valuable tool to study bacterial resistance mechanisms, investigate antibiotic adjuvants, and explore alternative therapeutic strategies against multidrug-resistant Gram-negative bacteria. [, , ]
Colistin was first isolated in 1949 from Bacillus polymyxa subspecies colistinus. It belongs to the class of antibiotics known as polymyxins, which are cyclic lipopeptides characterized by their unique structure and mechanism of action. Colistin's classification as a last-resort antibiotic stems from its efficacy against multidrug-resistant infections, making it a critical component in the treatment arsenal against such pathogens .
The synthesis of colistin involves complex biosynthetic pathways that utilize non-ribosomal peptide synthesis. The process begins with the assembly of specific amino acids: threonine, leucine, and 2,4-diaminobutyric acid. These amino acids are linked together through a series of enzymatic reactions involving adenylation, peptidyl carrier proteins, epimerization, and condensation domains. The final cyclization step is catalyzed by a thioesterase enzyme, yielding the cyclic structure characteristic of colistin .
Colistin's molecular structure is characterized by a cyclic peptide backbone with a unique lipopeptide configuration. The compound consists of a cyclic heptapeptide with a fatty acyl chain that contributes to its amphipathic properties. This structure enables colistin to interact effectively with bacterial membranes.
Colistin undergoes various chemical reactions that are crucial for its therapeutic application. Notably, colistimethate sodium is synthesized from colistin through a reaction with formaldehyde and sodium bisulfite, resulting in the addition of sulfomethyl groups to the primary amines of colistin. This modification reduces toxicity while maintaining antibacterial efficacy.
Colistin exerts its antibacterial effects primarily by disrupting the integrity of bacterial cell membranes. It binds to lipopolysaccharides and phospholipids on the outer membrane of Gram-negative bacteria, displacing divalent cations such as calcium and magnesium. This displacement destabilizes the membrane structure, leading to increased permeability and eventual cell lysis.
Colistin exhibits several notable physical and chemical properties that influence its use as an antibiotic:
Colistin is primarily used in clinical settings for treating severe infections caused by multidrug-resistant Gram-negative bacteria. Its applications include:
Colistin (polymyxin E), a cyclic polypeptide antibiotic derived from Paenibacillus polymyxa subsp. colistinus, was first isolated in 1949 and introduced clinically in the 1950s. Its initial use declined significantly in the 1970s due to concerns about nephrotoxicity and neurotoxicity, alongside the availability of safer alternatives like aminoglycosides and extended-spectrum β-lactams [2] [8] [10]. However, the emergence of pandrug-resistant Gram-negative bacteria in the 1990s prompted a critical reevaluation of colistin. With no novel antibiotics against multidrug-resistant (MDR) pathogens entering clinical use since meropenem (1995), colistin re-emerged as a therapeutic "salvage" agent [2] [5] [10]. Bibliometric analyses reveal a dramatic resurgence in colistin-related publications post-2000, reflecting its reinstatement as a cornerstone of antimicrobial therapy against MDR infections [8].
Colistin’s primary mechanism involves electrostatic interaction between its cationic diaminobutyric acid residues and the anionic phosphate groups of lipid A in lipopolysaccharide (LPS), disrupting outer membrane integrity in Gram-negative bacteria. This detergent-like action increases permeability, causing cytoplasmic leakage and cell death [1] [3] [6]. Its activity spans critical MDR pathogens, including:
Table 1: Spectrum of Colistin Activity Against Key Gram-Negative Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) Range (μg/mL) | Clinical Relevance |
---|---|---|
Pseudomonas aeruginosa | ≤0.06–16 | Biofilm-associated pneumonia (e.g., cystic fibrosis) |
Acinetobacter baumannii | Variable; up to >128 in resistant strains | Ventilator-associated pneumonia, wound infections |
Klebsiella pneumoniae | 0.25–128 | Carbapenem-resistant bloodstream infections |
Escherichia coli | 0.12–128 | MDR urinary/gastrointestinal infections |
Notably, colistin remains one of the few agents active against carbapenemase-producing Enterobacterales (e.g., NDM-1 strains), extensively drug-resistant (XDR) Pseudomonas aeruginosa, and Acinetobacter baumannii [1] [3] [6]. Synergistic effects with agents like rifampicin, azithromycin, or carbapenems enhance its bactericidal efficacy and mitigate resistance development in biofilm-associated infections [1] [6]. The World Health Organization classifies colistin as "critically important" for human medicine due to its irreplaceable role [1] [9].
Colistin dependence refers to bacterial subpopulations that not only resist colistin but require it for growth, often emerging after sublethal exposure. This phenomenon, documented in Acinetobacter baumannii and Klebsiella pneumoniae, complicates treatment regimens and accelerates resistance dissemination [4] [7]. Dependence is intertwined with the global crisis of antibiotic resistance:
Colistin Dependence: Mechanisms and Clinical Ramifications
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: